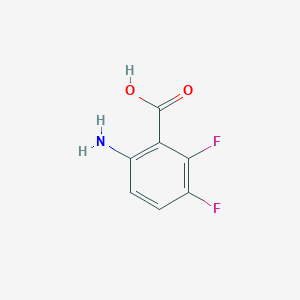

6-Amino-2,3-difluorobenzoic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid, with the CAS number 442134-72-7, is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and an amino group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, information from various chemical suppliers provides some key physical and chemical characteristics. It is important to note that some of the listed properties are predicted rather than experimentally determined.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 442134-72-7 | [1][2] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [2][3] |

| Boiling Point (Predicted) | 317.5 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 145.8 °C | [4] |

| Refractive Index (Predicted) | 1.578 | [4] |

| Purity | ≥98% (via HPLC) | [5] |

| Storage | Store in a cool, dry place. Keep sealed in a dry environment at room temperature. | [1][6] |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons and the amine and carboxylic acid protons would be expected. The fluorine atoms will cause splitting of the adjacent proton signals.

-

¹³C NMR: Resonances for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns.

-

IR Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds would be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with fragmentation patterns characteristic of the loss of functional groups.

Synthesis and Reactivity

A detailed, experimentally verified synthesis protocol for this compound is not described in the available search results. However, general synthetic strategies for analogous aminofluorobenzoic acids often involve the following approaches:

-

Reduction of a Nitro Group: A common method involves the reduction of a corresponding nitro-substituted difluorobenzoic acid. Various reducing agents can be employed for this transformation.

-

Amination of a Halogenated Precursor: Nucleophilic aromatic substitution of a suitable trifluorobenzoic acid derivative, where a fluorine or other halogen atom is displaced by an amino group or a protected equivalent.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the aromatic amine, and the fluorinated benzene ring.

-

The carboxylic acid group can undergo esterification, amidation, and reduction.

-

The amino group can be acylated, alkylated, and can participate in diazotization reactions.

-

The fluorinated aromatic ring is activated towards certain electrophilic substitutions and can participate in nucleophilic aromatic substitution reactions under specific conditions.

Below is a conceptual workflow for a potential synthesis route.

Applications in Drug Development and Research

While specific examples of drugs containing the this compound moiety are not prevalent in the immediate search results, the broader class of fluorinated aminobenzoic acids are recognized as important pharmacophores and building blocks in drug discovery.[8]

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Substituted aminobenzoic acids, in general, have been investigated for a wide range of biological activities, including as inhibitors of cholinesterase for potential use in treating Alzheimer's disease, and as scaffolds for antimicrobial agents.

The logical relationship for its utility in drug discovery can be visualized as follows:

Experimental Protocols

Due to the lack of published, detailed experimental procedures for this compound in the search results, this section provides a generalized protocol for a key transformation often used in the synthesis of similar compounds: the reduction of an aromatic nitro group to an amine.

General Protocol for the Reduction of a Nitroarene to an Aniline using Iron in Acidic Medium

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate. Appropriate safety precautions must be taken when performing any chemical reaction.

Materials:

-

Nitro-substituted precursor

-

Iron powder (fine grade)

-

Hydrochloric acid (concentrated or dilute, to be optimized)

-

Ethanol or a similar solvent

-

Sodium bicarbonate or other suitable base

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitro-substituted precursor and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add the hydrochloric acid dropwise to the refluxing mixture. The reaction is often exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-substituted product.

-

Purify the product by a suitable method, such as recrystallization or column chromatography.

This protocol would need to be specifically tailored for the reduction of the nitro-precursor of this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While detailed experimental data is not yet widely available in the public domain, its structural features suggest it is a valuable tool for researchers in medicinal chemistry. Further publication of its experimental properties and synthetic methodologies would be beneficial to the scientific community.

References

- 1. 442134-72-7|this compound|BLD Pharm [bldpharm.com]

- 2. 442134-72-7 | this compound - Fluoropharm [fluoropharm.com]

- 3. chinachemnet.com [chinachemnet.com]

- 4. 442134-72-7 | this compound - Capot Chemical [capotchem.com]

- 5. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - CAS:442134-72-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. dempochem.com [dempochem.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic acid (CAS: 442134-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry. Its structural features, including the presence of fluorine atoms and amine and carboxylic acid functional groups, make it a valuable intermediate in the preparation of various heterocyclic compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in the synthesis of quinolone derivatives, and a summary of its safety and handling procedures. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of target molecules, making this compound a significant precursor in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known by several synonyms including 2,3-Difluoro-6-aminobenzoic acid and 5,6-Difluoroanthranilic acid, is a solid organic compound at room temperature.[1] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 442134-72-7 | [1][2][3] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2][3] |

| Molecular Weight | 173.12 g/mol | [1][2][3] |

| Boiling Point | 318°C | [3] |

| Flash Point | 146°C | [3] |

| Storage | Room temperature, sealed in a dry, dark place | [1][2] |

| Purity | Typically ≥97% | [1] |

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly influence the electronic properties and reactivity of the molecule. While specific biological activities of this compound itself are not extensively documented, its structural analogs are known to be precursors for compounds with antimicrobial and anti-inflammatory properties. The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules.

One of the most significant applications of aminobenzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics. These compounds are a major class of synthetic antibacterial drugs. The general structure of quinolones, featuring a 4-oxo-1,4-dihydroquinoline core, is crucial for their antibacterial activity.

Experimental Protocol: Synthesis of a Quinolone Precursor

The following section details a representative experimental protocol for the synthesis of a quinolone precursor, illustrating the utility of this compound as a starting material. This synthesis involves a cyclization reaction, a common strategy in the preparation of heterocyclic compounds.

General Reaction Scheme

The synthesis of a 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative from this compound typically proceeds via a Gould-Jacobs reaction. This involves the reaction of the aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.

Caption: Synthetic workflow for a quinolone precursor.

Materials and Methods

-

This compound

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Step-by-Step Procedure

Step 1: Condensation

-

In a round-bottom flask, a mixture of this compound and a slight molar excess of diethyl ethoxymethylenemalonate is prepared.

-

The mixture is heated, typically at a temperature range of 100-120°C, for a period of 1-2 hours. This step leads to the formation of an intermediate adduct with the elimination of ethanol.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

-

The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The solution is heated to a high temperature, generally around 240-260°C, to induce thermal cyclization. This step results in the formation of the quinolone ring system.

-

The reaction is typically maintained at this temperature for 30-60 minutes.

Step 3: Hydrolysis

-

After cooling, the reaction mixture from Step 2 is treated with a solution of sodium hydroxide in aqueous ethanol.

-

The mixture is refluxed for 1-2 hours to hydrolyze the ester group to a carboxylic acid.

-

Upon completion of the hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the final product.

Step 4: Purification

-

The precipitated solid is collected by filtration, washed with water, and then with a cold organic solvent like ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use. The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.

Logical Relationships in Synthesis

The synthesis of complex organic molecules from simpler building blocks involves a series of logical steps and transformations. The following diagram illustrates the hierarchical relationship in the synthesis of a functionalized quinolone.

Caption: Key stages in quinolone synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its primary utility lies in its role as a precursor for fluorinated heterocyclic systems, most notably quinolones. The synthetic protocols, while requiring careful control of reaction conditions, are based on well-established organic chemistry principles. As the demand for new therapeutic agents with improved pharmacological profiles continues to grow, the importance of fluorinated building blocks like this compound in medicinal chemistry is expected to increase. Further research into the derivatives of this compound may lead to the discovery of new molecules with significant biological activity.

References

Spectroscopic Profiling of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 8-9 |

| H-5 | 6.6 - 7.0 | Doublet of doublets (dd) | JH-F ≈ 10-12, JH-H ≈ 8-9 |

| -NH₂ | 4.5 - 6.0 | Broad singlet (s) | - |

| -COOH | 10.0 - 13.0 | Broad singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 165 - 175 |

| C-2 (-CF) | 145 - 155 (d, JC-F ≈ 240-260 Hz) |

| C-3 (-CF) | 140 - 150 (d, JC-F ≈ 240-260 Hz) |

| C-4 | 115 - 125 |

| C-5 | 110 - 120 |

| C-6 (-CNH₂) | 135 - 145 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1550 - 1650 | Medium to Strong |

| C-N stretch (Amine) | 1250 - 1350 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 173.03 | Molecular Ion |

| [M-H₂O]⁺ | 155.02 | Loss of water |

| [M-COOH]⁺ | 128.04 | Loss of carboxyl group |

| [M-CO₂]⁺ | 129.04 | Loss of carbon dioxide |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical to avoid overlapping signals with the analyte.[2]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is often the simplest method for solid samples.[4]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

-

-

Sample Preparation (KBr Pellet Method):

-

Instrument Parameters (FT-IR):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of amine, carboxylic acid, and aromatic C-F bonds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Ionization Method:

-

Instrument Parameters:

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

Ion Mode: Positive or negative ion mode can be used. Positive mode is common for observing the protonated molecule [M+H]⁺.

-

Collision Energy (for MS/MS): If fragmentation analysis is desired, a collision energy will be applied to induce fragmentation of the parent ion.

-

-

Data Analysis:

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Detailed workflow for an NMR spectroscopy experiment.

Caption: Detailed workflow for a mass spectrometry experiment.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amino acids [medizin.uni-muenster.de]

Technical Guide: Solubility of 6-Amino-2,3-difluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Amino-2,3-difluorobenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its potential solubility characteristics based on structurally similar molecules. Furthermore, it offers detailed experimental protocols for determining solubility and a standardized format for data presentation, empowering researchers to generate and report their own findings.

1. Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. The presence of both an amino group and a carboxylic acid group suggests that its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. This guide aims to provide a comprehensive overview of the expected solubility behavior of this compound and the methodologies to quantitatively determine it.

2. Expected Solubility Profile Based on Analogous Compounds

-

Aminobenzoic Acids: Compounds like 4-aminobenzoic acid and m-aminobenzoic acid exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[1][2] Their solubility is also pH-dependent. It is reasonable to expect that this compound will also be soluble in polar organic solvents.

-

Difluorobenzoic Acids: Analogs such as 2,6-difluorobenzoic acid and 2,5-difluorobenzoic acid are reported to be soluble in solvents like methanol and acetone.[3] The fluorine atoms can increase the acidity of the carboxylic acid and influence intermolecular interactions, which will affect solubility.

Based on these analogs, this compound is expected to be most soluble in polar aprotic and polar protic solvents. A suggested starting point for solubility screening would include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and amides (dimethylformamide). Its solubility in nonpolar solvents like hexane or toluene is expected to be low.

3. Data Presentation: A Standardized Approach

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following table serves as a template for reporting the solubility of this compound.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Data | Data | Shake-Flask Method |

| Ethanol | 25 | Data | Data | Shake-Flask Method |

| Acetone | 25 | Data | Data | Shake-Flask Method |

| Ethyl Acetate | 25 | Data | Data | Shake-Flask Method |

| Acetonitrile | 25 | Data | Data | Shake-Flask Method |

| Dimethylformamide (DMF) | 25 | Data | Data | Shake-Flask Method |

| Dichloromethane | 25 | Data | Data | Shake-Flask Method |

| Toluene | 25 | Data | Data | Shake-Flask Method |

| Hexane | 25 | Data | Data | Shake-Flask Method |

4. Experimental Protocols for Solubility Determination

The following section details a standard protocol for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[4]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To separate the supernatant from the undissolved solid, centrifugation is recommended.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a solid foundation for researchers. By understanding the expected solubility based on analogous compounds and by employing the detailed experimental protocols outlined herein, scientists and drug development professionals can systematically determine and report the solubility of this compound. The provided templates for data presentation and the workflow visualization are intended to promote standardized and high-quality research in this area.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 6-Amino-2,3-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and geometry of 6-Amino-2,3-difluorobenzoic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from closely related analogs and computational chemistry principles to provide a comprehensive analysis.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with an amino group, two fluorine atoms, and a carboxylic acid group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Difluoro-6-aminobenzoic acid |

| CAS Number | 442134-72-7[1] |

| Molecular Formula | C₇H₅F₂NO₂[1] |

| Molecular Weight | 173.12 g/mol [1] |

| SMILES | NC1=C(C(=C(C=C1)F)F)C(=O)O |

Molecular Geometry

Direct experimental determination of the crystal structure of this compound is not publicly available at this time. However, the molecular geometry can be reliably inferred from the crystal structure of the closely related compound, 2,3-difluorobenzoic acid, and by considering the electronic effects of the amino group.

The core of the molecule is a planar benzene ring. The carboxylic acid group and the amino group will have specific orientations relative to this ring. The presence of the electron-donating amino group at the 6-position is expected to influence the bond lengths and angles of the benzene ring through resonance and inductive effects.

Bond Lengths

The bond lengths of the difluorinated benzoic acid core are expected to be similar to those determined for 2,3-difluorobenzoic acid. The introduction of the amino group at the C6 position may cause minor perturbations.

| Bond | Bond Length (Å) - (Data from 2,3-difluorobenzoic acid) |

| C1-C2 | 1.389 |

| C2-C3 | 1.375 |

| C3-C4 | 1.378 |

| C4-C5 | 1.383 |

| C5-C6 | 1.376 |

| C6-C1 | 1.397 |

| C1-C7 (Carboxyl) | 1.484 |

| C7=O1 | 1.258 |

| C7-O2 | 1.299 |

| C2-F | 1.342 |

| C3-F | 1.357 |

| C6-N | Not available, estimated ~1.38 |

Note: The C6-N bond length is an estimation based on typical aromatic amine bond lengths.

Bond Angles

The bond angles of the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon due to the different substituents.

| Angle | Bond Angle (°) - (Data from 2,3-difluorobenzoic acid) |

| C6-C1-C2 | 120.3 |

| C1-C2-C3 | 120.0 |

| C2-C3-C4 | 120.4 |

| C3-C4-C5 | 119.8 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.3 |

| C2-C1-C7 | 121.5 |

| C6-C1-C7 | 118.2 |

| O1-C7-O2 | 121.9 |

| O1-C7-C1 | 120.6 |

| O2-C7-C1 | 117.5 |

Dihedral Angles

The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation.

| Dihedral Angle | Angle (°) - (Data from 2,3-difluorobenzoic acid) |

| C2-C1-C7-O1 | -178.6 |

| C6-C1-C7-O1 | 1.8 |

Experimental Protocols

A Representative Synthesis of a Substituted Aminofluorobenzoic Acid

While a specific protocol for this compound is not detailed in readily available literature, the synthesis of the isomeric 2-Amino-3-fluorobenzoic acid provides a relevant and illustrative experimental procedure. This process typically involves the hydrolysis of a fluorinated isatin derivative.

Step 1: Synthesis of 7-Fluoroisatin A flask is charged with concentrated sulfuric acid and heated. The corresponding anilide is added portion-wise. The resulting solution is heated and then cooled, followed by quenching with ice water and extraction with an organic solvent like ethyl acetate.

Step 2: Hydrolysis to 2-Amino-3-fluorobenzoic acid The synthesized 7-fluoroisatin is treated with an aqueous solution of sodium hydroxide. Hydrogen peroxide is then added dropwise. After the reaction is complete, the pH is adjusted with hydrochloric acid to precipitate the product. The product is then collected by filtration and dried.

This general methodology would likely be adaptable for the synthesis of this compound, starting from the appropriately substituted aniline precursor.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for producing aminofluorobenzoic acids, highlighting the key transformations.

Caption: A generalized workflow for the synthesis of aminofluorobenzoic acids.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely published. However, based on its structure, the following characteristic spectral features are anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic signals would show splitting patterns consistent with the substitution pattern and fluorine coupling.

-

¹³C NMR: Resonances for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups. The carbons bonded to fluorine will show characteristic splitting.

-

IR Spectroscopy: Vibrational bands corresponding to N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-F stretching, and aromatic C-H and C=C stretching.

Researchers requiring definitive spectroscopic data should consult commercial supplier documentation or perform experimental analysis.

Applications in Drug Development

Substituted anthranilic acids, such as this compound, are valuable scaffolds in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and carboxylic acid groups provide versatile handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific substitution pattern of this molecule offers a unique electronic and steric profile that can be exploited for the design of novel bioactive compounds.

References

A Technical Guide to the Crystallographic Analysis of Fluorinated Aminobenzoic Acid Derivatives

This guide provides a comprehensive overview of the X-ray crystallography of fluorinated benzoic acid derivatives, with a focus on analogs related to 6-Amino-2,3-difluorobenzoic acid. While crystallographic data for the specific title compound is not publicly available, this document compiles and analyzes data from structurally similar molecules to serve as a valuable resource for researchers in structural biology and medicinal chemistry. The methodologies and data presented herein offer a foundational understanding for the crystallization and structural analysis of this class of compounds.

Overview of Crystallographic Data for Related Analogs

Single-crystal X-ray diffraction provides definitive, three-dimensional molecular structures, which are crucial for understanding structure-activity relationships (SAR) in drug design. For fluorinated aminobenzoic acids, this data reveals key intermolecular interactions, such as hydrogen bonding and π-stacking, that govern crystal packing and can influence physicochemical properties like solubility and stability.

Below is a summary of crystallographic data for close analogs of this compound.

| Parameter | 2,3-Difluorobenzoic Acid[1][2] | 2,6-Difluorobenzoic Acid[3] | Ethyl 4-amino-3,5-difluorobenzoate[4] |

| Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₉H₉F₂NO₂ |

| Molar Mass | 158.10 g/mol | 158.10 g/mol | 201.17 g/mol |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n |

| a (Å) | 3.761 (1) | 3.6517 (4) | 10.3239 (4) |

| b (Å) | 6.520 (1) | 14.1214 (15) | 7.2289 (3) |

| c (Å) | 26.521 (2) | 12.2850 (13) | 12.6075 (5) |

| β (º) | 92.27 (1) | 95.651 (3) | 99.168 (2) |

| Volume (ų) | 649.8 (2) | 630.42 (12) | 928.98 (6) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 293 (2) | 100 | 150 (2) |

| R-factor | 0.043 | 0.049 | Not Specified |

| Key Interactions | Dimers stabilized by hydrogen bonds; C—H···F and C—H···O interactions hold stacks together.[1][2] | Inversion dimers linked by O—H⋯O hydrogen bonds; dimers linked into sheets by C—H⋯F bonds.[3] | N—H⋯O hydrogen bonds and C—H⋯F short contacts; π–π stacking interactions.[4] |

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the synthesis, crystallization, and data collection of fluorinated benzoic acid derivatives, based on published procedures for the analyzed analogs.

Synthesis and Crystallization

The synthesis of aminofluorobenzoic acids often involves multi-step procedures starting from commercially available fluorinated precursors. For example, 4-amino-3,5-difluorobenzoic acid can be synthesized by treating 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification with HCl to precipitate the product.[4]

General Crystallization Protocol (Slow Evaporation Method):

-

Material Procurement: Obtain the purified compound of interest. For instance, 2,3-Difluorobenzoic acid (98%) can be purchased from commercial suppliers like Aldrich.[1][2]

-

Solvent Selection: Dissolve the compound in a suitable solvent. Propanol is a documented solvent for 2,3-Difluorobenzoic acid.[1][2] The choice of solvent is critical and may require screening various options (e.g., ethanol, methanol, acetone, ethyl acetate).

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or with gentle heating.

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature (e.g., 293 K).[1][2]

-

Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor.

X-ray Data Collection and Structure Refinement

The following protocol outlines the typical steps for analyzing the harvested crystals.

Data Collection and Processing Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer Setup: Data is collected on a diffractometer, such as a Rigaku R-AXIS RAPID or Bruker APEXII DUO CCD, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[1][3]

-

Data Collection: The crystal is maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[1][3] Diffraction data is collected using a series of φ and ω scans.[3]

-

Data Reduction: The collected raw data is processed using software like HKL-2000 or SADABS to perform integration, scaling, and absorption corrections.[1][3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods with software such as SHELXS97 and refined against F² using SHELXL97.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from a difference Fourier map and refined isotropically.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of a novel this compound derivative, from initial synthesis to final data deposition.

Caption: Workflow from synthesis to crystallographic data deposition.

Conclusion

While direct crystallographic data for this compound remains to be published, the analysis of its close structural analogs provides a robust framework for any researcher entering this area. The data from 2,3- and 2,6-difluorobenzoic acids and substituted aminobenzoates demonstrate conserved structural motifs, such as hydrogen-bonded dimers and the influence of fluorine atoms on crystal packing. The detailed protocols and workflow provided in this guide offer a clear and actionable path for the successful crystallization and structural determination of novel derivatives, which is an indispensable step in modern, structure-based drug discovery.

References

- 1. 2,3-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Theoretical and Computational Studies of Fluorinated Benzoic Acid Derivatives: A Focus on 2,3-Difluorobenzoic Acid

Disclaimer: Due to the limited availability of published theoretical and computational studies specifically on 6-Amino-2,3-difluorobenzoic acid, this guide focuses on the closely related molecule, 2,3-Difluorobenzoic acid . The methodologies and analyses presented here are representative of the computational approaches applied to this class of compounds and provide a framework for understanding their structural and electronic properties.

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,3-difluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Computational Workflow

The molecular structure of 2,3-difluorobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and two fluorine atoms at the C2 and C3 positions. Computational studies are essential for understanding the intricate relationship between its structure and properties.

A typical computational workflow for analyzing such molecules involves several key steps, starting from defining the molecular structure to in-depth analysis of its properties.

Experimental and Computational Protocols

Computational Methods

Theoretical calculations for 2,3-difluorobenzoic acid have been performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1]

-

Geometry Optimization: The structural properties of the molecule in its ground state were optimized using DFT and MP2 methods with the 6-311++G(d,p) basis set.[1]

-

Vibrational Analysis: The vibrational wavenumbers were calculated and subsequently scaled. These theoretical values were then compared with experimental FT-IR and FT-Raman spectra. The assignments of vibrational modes were based on the total energy distribution (TED) calculated using the scaled quantum mechanics (SQM) method.[1]

-

Electronic Properties: Electronic properties such as absorption wavelengths, excitation energies, and frontier molecular orbital energies were investigated using the time-dependent DFT (TD-DFT) approach.[1]

Experimental Techniques

-

Spectroscopy: FT-IR and FT-Raman spectra for the solid-state compound were recorded in the ranges of 4000-400 cm⁻¹ and 4000-5 cm⁻¹, respectively.[1] The UV absorption spectrum in an ethanol solution was recorded between 200-800 nm.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction was used to determine the crystal structure. For 2,3-difluorobenzoic acid, crystals were obtained by slow evaporation from a 1-propanol solution.[2]

Data Presentation

Crystallographic Data

The crystal structure of 2,3-difluorobenzoic acid has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system.[2][3]

| Parameter | 2,3-Difluorobenzoic acid |

| Molecular Formula | C₇H₄F₂O₂ |

| Molecular Weight ( g/mol ) | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.761 (1) |

| b (Å) | 6.520 (1) |

| c (Å) | 26.521 (2) |

| β (°) | 92.27 (1) |

| Volume (ų) | 649.8 (2) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71074 Å) |

Table 1: Crystallographic data for 2,3-Difluorobenzoic acid.[2][3]

In the crystalline state, molecules of 2,3-difluorobenzoic acid form dimers stabilized by hydrogen bonds.[2][3] These dimers are further arranged in stacks, held together by weak C—H···F and C—H···O interactions.[2]

Molecular Geometry

The optimized geometric parameters, such as bond lengths and bond angles, are crucial for understanding the molecule's conformation. Below is a selection of calculated geometric parameters for 2,3-difluorobenzoic acid.

| Parameter | Bond Length (Å) |

| C1—C2 | 1.3885 (17) |

| C1—C6 | 1.3968 (17) |

| C1—C7 | 1.4842 (17) |

| C2—F1 | 1.3415 (16) |

| C5—C6 | 1.376 (2) |

Table 2: Selected experimental bond lengths for 2,3-Difluorobenzoic acid from X-ray diffraction data.[2]

Spectroscopic and Electronic Properties

Spectroscopic analysis, in conjunction with computational methods, provides insight into the vibrational modes and electronic transitions of the molecule.

| Property | Value | Method |

| Vibrational Frequencies | ||

| FT-IR Range (cm⁻¹) | 4000-400 | Experimental |

| FT-Raman Range (cm⁻¹) | 4000-5 | Experimental |

| Electronic Properties | ||

| UV Absorption Range (nm) | 200-800 (in ethanol) | Experimental |

| HOMO-LUMO Gap | Charge transfer occurs within the molecule | TD-DFT |

Table 3: Summary of spectroscopic and calculated electronic properties for 2,3-Difluorobenzoic acid.[1]

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's stability and the energy required for an electronic transition. For 2,3-difluorobenzoic acid, calculations have shown that charge transfer occurs within the molecule.[1]

Conclusion

References

A Technical Guide to High-Purity 6-Amino-2,3-difluorobenzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Amino-2,3-difluorobenzoic acid (CAS No. 442134-72-7), a key building block in modern medicinal chemistry and materials science. This document outlines commercial supplier specifications, recommended quality control protocols, and a representative synthetic pathway. The information herein is intended to assist researchers in sourcing and effectively utilizing this compound in their laboratory and development endeavors.

Commercial Supplier Specifications

Sourcing high-purity this compound is critical for the reliability and reproducibility of experimental results. Several reputable chemical suppliers offer this compound at various purity levels and quantities. Below is a summary of offerings from prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Analytical Data Provided |

| BLD Pharm | 442134-72-7 | C₇H₅F₂NO₂ | Information available upon request | NMR, HPLC, LC-MS, UPLC data available[1] |

| Capot Chemical | 442134-72-7 | C₇H₅F₂NO₂ | ≥ 98% (Min, HPLC) | Certificate of Analysis |

| Fluoropharm | 442134-72-7 | C₇H₅F₂NO₂ | NLT 98% | Information available upon request[2] |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | 442134-72-7 | C₇H₅F₂NO₂ | Information available upon request[3] | Product inquiry required[3][4] |

Experimental Protocols

Quality Control and Identity Verification

Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity. The following are representative protocols for common analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the compound and identifying any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition.

-

Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR Analysis: Acquire a standard proton spectrum. The expected spectrum should show signals corresponding to the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants should be consistent with the structure.

-

¹⁹F NMR Analysis: Acquire a fluorine-19 spectrum. The spectrum should display two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their characteristic chemical shifts and couplings.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS is a powerful technique for confirming the molecular weight of the compound.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

-

LC Conditions: Use similar conditions as described for the HPLC purity assessment.

-

MS Conditions:

-

Ionization Mode: ESI, either positive or negative ion mode. In positive mode, the expected [M+H]⁺ ion would be at m/z 174.04. In negative mode, the expected [M-H]⁻ ion would be at m/z 172.02.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 100-300.

-

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion of this compound.

Representative Synthetic Pathway

While various synthetic routes to this compound exist, a common approach involves the functionalization of a difluorobenzene precursor. The following is a representative, plausible multi-step synthesis.

-

Nitration of 2,3-Difluorobenzoic Acid: 2,3-Difluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 6-Nitro-2,3-difluorobenzoic acid.

-

Reduction of the Nitro Group: The nitro group of 6-Nitro-2,3-difluorobenzoic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a palladium catalyst.

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up to isolate the crude this compound. Purification is typically performed by recrystallization from a suitable solvent to yield the high-purity final product.

Visualized Workflows

The following diagrams illustrate logical workflows for supplier selection and quality control.

Caption: Supplier Selection Workflow

Caption: Quality Control Workflow

References

- 1. 442134-72-7|this compound|BLD Pharm [bldpharm.com]

- 2. 442134-72-7 | this compound - Fluoropharm [fluoropharm.com]

- 3. China this compound 442134-72-7 [chinachemnet.com]

- 4. Enquiry for this compound 442134-72-7 of China this compound 442134-72-7 Suppliers and China this compound 442134-72-7 Manufacturers [chinachemnet.com]

Safety and Handling of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6-Amino-2,3-difluorobenzoic acid (CAS No. 442134-72-7). Due to the limited availability of complete toxicological data for this specific compound, a cautious approach grounded in established laboratory safety protocols is imperative. This document summarizes known hazards, outlines best practices for handling and storage, and provides emergency procedures.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The key identifiers and properties for this compound are summarized below.

| Property | Value |

| CAS Number | 442134-72-7 |

| Molecular Formula | C₇H₅F₂NO₂ |

| Molecular Weight | 173.12 g/mol |

| Synonyms | 2-Amino-5,6-difluorobenzoic acid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] It is also harmful if swallowed or inhaled.[2]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral, Inhalation) | - (Considered Harmful) | Harmful if swallowed or inhaled[2] |

Pictogram:

⚠️

Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls

Due to the irritant nature of this compound, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.

Experimental Protocol: Donning and Doffing PPE

Methodology:

-

Donning (in order):

-

Lab coat

-

Safety glasses with side shields or chemical splash goggles

-

Nitrile gloves (ensure they are rated for the chemicals being used)

-

-

Doffing (in order):

-

Gloves (peel off without touching the outer surface)

-

Lab coat (fold inward, avoiding contact with contaminated areas)

-

Goggles

-

Engineering Controls:

-

Always handle this compound in a properly functioning chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid all direct contact with the substance.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry place.

-

The material is noted to be air-sensitive; store under an inert gas atmosphere (e.g., argon or nitrogen).[2]

-

Avoid exposure to direct sunlight.[2]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids and bases, and strong reducing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Methodology:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if dust is generated.

-

Carefully sweep up the spilled solid, avoiding dust generation.

-

Place the collected material into a sealed, labeled container for proper waste disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Do not allow the material to enter drains.

Toxicological and Biological Information

Toxicological Data:

Biological Activity:

While the specific biological activity of this compound is not well-documented, related aminobenzoic acid derivatives have been investigated for a range of biological activities. For instance, some fluorinated aminobenzoic acid analogs have been explored as potential ligands for dopamine receptors, suggesting applications in neuroscience.[3] Additionally, compounds with the aminobenzothiazole scaffold, which can be synthesized from aminobenzoic acids, have shown potential as antitumor agents. It is important to note that these are activities of related but distinct molecules and should not be directly extrapolated to this compound without experimental validation.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Waste material should be treated as hazardous. Do not dispose of it in the environment.

Logical Framework for Hazard Mitigation

A systematic approach is essential for managing the risks associated with handling this compound.

References

A Technical Guide to the Thermal Stability and Degradation of 6-Amino-2,3-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation pathways of 6-Amino-2,3-difluorobenzoic acid is limited in publicly available literature. This guide provides a framework for its analysis based on data from structurally related compounds and established analytical methodologies. The degradation pathways described are theoretical and require experimental validation.

Introduction

This compound is a substituted aromatic compound with applications as a building block in pharmaceutical and materials science. Its thermal stability is a critical parameter influencing its storage, handling, and utility in synthetic processes, which often require elevated temperatures. Understanding its decomposition behavior is essential for ensuring product purity, process safety, and the stability of resulting formulations. This guide outlines the key thermal properties of analogous compounds, standard experimental protocols for thermal analysis, and a proposed degradation pathway.

Physicochemical and Thermal Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 163-165 | Not Available |

| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 157-161 | Not Available |

| 2-Amino-4,6-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | 198-202 | 305.8±42.0 (Predicted) |

| 3-Amino-2,6-difluorobenzoic acid | C₇H₅F₂NO₂ | 173.12 | Not Available | Not Available |

Data sourced from publicly available safety data sheets and chemical supplier information.[1][2]

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation profile of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or an oxidative gas like air).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) is identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

-

A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing data on melting point (Tm) and decomposition temperature (Td).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for characterizing the thermal properties of a chemical compound.

Caption: Workflow for Thermal Stability Analysis.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to initiate with decarboxylation, a common degradation route for benzoic acid derivatives. Subsequent reactions may involve deamination and defluorination at higher temperatures, leading to the formation of various fluorinated and non-fluorinated aromatic fragments.

References

Reactivity of the Amino Group in 6-Amino-2,3-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The strategic placement of an amino group and two fluorine atoms on the benzoic acid scaffold imparts unique electronic properties that significantly influence its reactivity and potential applications. This technical guide provides a comprehensive analysis of the reactivity of the amino group in this molecule, focusing on its nucleophilicity, basicity, and susceptibility to various chemical transformations. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar compounds in their synthetic endeavors.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.

-

Fluorine Atoms: The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This decrease in electron density leads to a reduction in the basicity and nucleophilicity of the amino group compared to aniline.

-

Carboxylic Acid Group: The carboxylic acid group at the 1-position is also electron-withdrawing (-I and -M effects), further deactivating the ring and decreasing the basicity of the amino group. The proximity of the carboxylic acid to the amino group (ortho position) can also lead to intramolecular hydrogen bonding, which can influence the conformation and reactivity of the amino group.

-

Amino Group: The amino group itself is an electron-donating group (+M effect) and an activating group in electrophilic aromatic substitution reactions. However, in this molecule, its electron-donating character is significantly diminished by the presence of the two fluorine atoms and the carboxylic acid group.

Basicity and pKa

| Compound | pKa of Conjugate Acid | Reference Compound |

| Aniline | 4.6 | Base |

| 2,3-Difluoroaniline | ~2.19 (Predicted) | Effect of two fluorine atoms |

| 2-Aminobenzoic acid | 4.95 | Effect of carboxylic acid |

| 4-Aminobenzoic acid | 2.4 (first pKa), 4.9 (second pKa) | Effect of carboxylic acid |

Note: The pKa values are for the equilibrium R-NH3+ ⇌ R-NH2 + H+. A lower pKa value indicates a weaker base.

The presence of two electron-withdrawing fluorine atoms is expected to significantly lower the pKa of the amino group compared to aniline. The predicted pKa for 2,3-difluoroaniline is around 2.19. The ortho-carboxylic acid group in 2-aminobenzoic acid has a pKa of 4.95 for the ammonium ion. Considering the combined electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group, the pKa of the amino group in this compound is anticipated to be lower than 2.19 . This low basicity has important implications for its reactivity, particularly in acid-catalyzed reactions and its ability to act as a nucleophile.

Key Reactions of the Amino Group

The amino group in this compound can undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules.

Acylation

The amino group can be readily acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional groups. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.

Reaction Scheme:

Caption: General scheme for the acylation of this compound.

Experimental Protocol (General):

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl generated.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates. Due to the reduced nucleophilicity of the amino group, more forcing conditions may be required compared to the alkylation of more electron-rich anilines.

Reaction Scheme:

Caption: General scheme for the alkylation of this compound.

Experimental Protocol (General):

-

Suspend this compound and a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Add the alkylating agent (e.g., methyl iodide, benzyl bromide).

-

Heat the reaction mixture to an appropriate temperature and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups through Sandmeyer-type reactions.

Workflow for Diazotization and Sandmeyer Reactions:

Caption: Workflow for diazotization and subsequent Sandmeyer reactions.

Experimental Protocol (Diazotization - General):

-

Dissolve or suspend this compound in a cold aqueous solution of a strong mineral acid (e.g., HCl, H2SO4).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for a short period to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution can then be used immediately in subsequent reactions (e.g., Sandmeyer reaction) by adding the appropriate copper(I) salt.

Signaling Pathways and Logical Relationships

The reactivity of the amino group is a consequence of several interconnected factors. The following diagram illustrates the logical relationship between the molecular structure and the resulting chemical properties.

Caption: Factors influencing the reactivity of the amino group.

Conclusion

The amino group in this compound exhibits a significantly attenuated reactivity compared to that in aniline, a direct consequence of the potent electron-withdrawing effects of the two ortho-fluorine atoms and the para-carboxylic acid group. This reduced basicity and nucleophilicity necessitates the use of more forcing reaction conditions for transformations such as acylation and alkylation. Nevertheless, the amino group remains a key functional handle, and its conversion to a diazonium salt opens up a plethora of synthetic possibilities through subsequent Sandmeyer-type reactions. A thorough understanding of the electronic and steric factors governing its reactivity is paramount for the successful design and execution of synthetic routes involving this versatile building block in drug discovery and materials science. Researchers should carefully consider the choice of reagents, solvents, and reaction conditions to achieve optimal outcomes in their synthetic endeavors.

Acidity and pKa of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 6-Amino-2,3-difluorobenzoic acid. Due to the absence of a directly reported experimental pKa value for this specific compound, this document synthesizes data from related analogs to provide a robust estimation. The guide details the electronic effects of the amino and difluoro substituents on the acidity of the benzoic acid core, presents relevant quantitative data in a structured format, and outlines detailed experimental protocols for pKa determination.

Estimated Acidity and pKa

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. Electron-withdrawing groups generally increase acidity (decrease pKa), while electron-donating groups typically decrease acidity (increase pKa). In the case of this compound, we must consider the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms.

Analysis of Substituent Effects:

-

Fluorine Atoms: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The presence of two fluorine atoms, particularly in the ortho (position 2) and meta (position 3) positions relative to the carboxyl group, is expected to significantly lower the pKa compared to unsubstituted benzoic acid.

-